5-Chloro-N,N-dimethylpyridine-2-carboxamide
Overview
Description
5-Chloro-N,N-dimethylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Allosteric Modulation of CB1 Receptor
One area of application involves the optimization of chemical functionalities in indole-2-carboxamides, which includes compounds structurally related to 5-Chloro-N,N-dimethylpyridine-2-carboxamide, for allosteric modulation of the cannabinoid type 1 receptor (CB1). These studies identified key structural requirements for allosteric modulation, such as a critical chain length, an electron withdrawing group at specific positions, and the length of the linker between the amide bond and the phenyl ring. This optimization led to the identification of potent CB1 allosteric modulators, showcasing the potential of such compounds in the development of new therapeutic agents (Khurana et al., 2014).
Inhibitors of Human Liver Glycogen Phosphorylase a
Another application is the synthesis of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives as inhibitors of human liver glycogen phosphorylase a (hLGPa), which is a crucial enzyme in glucose metabolism. These compounds, including analogs of this compound, were evaluated for their ability to inhibit hLGPa, showing potential as oral hypoglycemic agents in diabetic models (Onda et al., 2008).
Fluorescent Probes for Nerve Agent Detection
Further, the "Covalent Assembly" based fluorescent probes for the detection of nerve agent mimics via Lossen Rearrangement have been developed using compounds related to this compound. These probes exhibit rapid response, low detection limits, and specificity, demonstrating their application in the sensitive detection of hazardous substances (Huo et al., 2019).
Antidepressant and Nootropic Agents
Compounds based on the structure of this compound have also been investigated for their antidepressant and nootropic activities. The synthesis and pharmacological evaluation of such compounds revealed significant activity, indicating their potential for developing new treatments for central nervous system disorders (Thomas et al., 2016).
Antimicrobial and Antitubercular Activity
Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies highlight the potential of such compounds in addressing bacterial infections, including tuberculosis, through the development of new antimicrobial agents (Marvadi et al., 2020).
Properties
IUPAC Name |
5-chloro-N,N-dimethylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHXMINPPKXNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728995 | |
Record name | 5-Chloro-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89544-34-3 | |
Record name | 5-Chloro-N,N-dimethylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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